1-hydroxy-2,2,5,5-tetramethyl-N-(1,3,4-trihydroxybutan-2-yl)pyrrolidine-3-carboxamide

Description

IUPAC Nomenclature and Systematic Identification

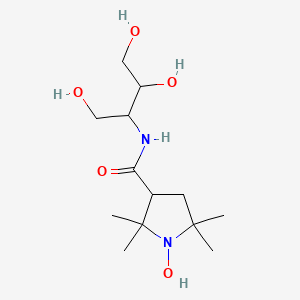

The systematic identification of 1-hydroxy-2,2,5,5-tetramethyl-N-(1,3,4-trihydroxybutan-2-yl)pyrrolidine-3-carboxamide follows the International Union of Pure and Applied Chemistry (IUPAC) guidelines for organic compounds. The IUPAC name reflects the compound’s core structure and substituents in hierarchical order. The parent heterocycle is a pyrrolidine , a five-membered saturated ring containing one nitrogen atom. The numbering of the pyrrolidine ring begins at the nitrogen atom, proceeding clockwise.

At position 1 of the pyrrolidine ring, a hydroxyl (-OH) group is present, denoted by the prefix 1-hydroxy. Positions 2 and 5 each bear two methyl (-CH₃) groups, indicated by 2,2,5,5-tetramethyl. The carboxamide functional group at position 3 is substituted with a 1,3,4-trihydroxybutan-2-yl moiety, resulting in the suffix -N-(1,3,4-trihydroxybutan-2-yl)pyrrolidine-3-carboxamide. This substituent is a four-carbon chain with hydroxyl groups at positions 1, 3, and 4, and a hydroxymethyl branch at position 2.

The computed SMILES string CC1(CC(C(N1O)(C)C)C(=O)NC(CO)C(CO)O)C corroborates this structure, illustrating the pyrrolidine core (N1O), methyl groups (CC), and the trihydroxybutan-2-yl side chain (NC(CO)C(CO)O). The InChIKey AMPRMQJPOQBXQE-UHFFFAOYSA-N further validates the compound’s unique stereochemical and structural identity.

| Molecular Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₂₆N₂O₅ |

| Molecular Weight | 290.36 g/mol |

| SMILES | CC1(CC(C(N1O)(C)C)C(=O)NC(CO)C(CO)O)C |

Properties

CAS No. |

113788-70-8 |

|---|---|

Molecular Formula |

C13H26N2O5 |

Molecular Weight |

290.36 g/mol |

IUPAC Name |

1-hydroxy-2,2,5,5-tetramethyl-N-(1,3,4-trihydroxybutan-2-yl)pyrrolidine-3-carboxamide |

InChI |

InChI=1S/C13H26N2O5/c1-12(2)5-8(13(3,4)15(12)20)11(19)14-9(6-16)10(18)7-17/h8-10,16-18,20H,5-7H2,1-4H3,(H,14,19) |

InChI Key |

AMPRMQJPOQBXQE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C(N1O)(C)C)C(=O)NC(CO)C(CO)O)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyrrolidine Core with Tetramethyl Substitution

The pyrrolidine ring with 2,2,5,5-tetramethyl substitution is typically prepared via cyclization reactions starting from appropriately substituted precursors. Common approaches include:

Cyclization of tetramethyl-substituted amino alcohols or amino acids : Starting from 2,2,5,5-tetramethylpyrrolidine derivatives, ring closure is achieved by intramolecular nucleophilic substitution or reductive amination.

Hydroxylation at position 1 : The 1-hydroxy group is introduced by selective oxidation or by using hydroxylated precursors during ring formation.

Carboxamide formation at position 3 : This is generally achieved by converting a carboxylic acid or ester precursor at position 3 into the corresponding amide via reaction with ammonia or amines under dehydrating conditions.

Attachment of the N-(1,3,4-trihydroxybutan-2-yl) Side Chain

The side chain is a polyhydroxylated butan-2-yl group, which requires careful protection and deprotection strategies during synthesis to avoid side reactions:

Starting from protected sugar derivatives or polyhydroxy alcohols : The 1,3,4-trihydroxybutan-2-yl moiety can be synthesized or derived from carbohydrate precursors, which are then selectively functionalized.

Amide bond formation : The N-substitution is introduced by coupling the pyrrolidine-3-carboxamide intermediate with the trihydroxybutan-2-yl amine or its protected derivative using peptide coupling reagents (e.g., carbodiimides, HATU) under mild conditions to preserve hydroxyl groups.

Representative Synthetic Route (Literature-Based)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of tetramethylpyrrolidine core | Cyclization of tetramethyl-substituted amino alcohol | Pyrrolidine ring with 2,2,5,5-tetramethyl groups |

| 2 | Hydroxylation at position 1 | Selective oxidation or use of hydroxylated precursor | Introduction of 1-hydroxy group |

| 3 | Carboxamide formation at position 3 | Amidation of carboxylic acid or ester with ammonia or amine | Pyrrolidine-3-carboxamide intermediate |

| 4 | Preparation of trihydroxybutan-2-yl amine | Protection/deprotection of polyhydroxy alcohols | Nucleophile for amide coupling |

| 5 | Amide coupling | Peptide coupling reagents under mild conditions | Final compound: 1-hydroxy-2,2,5,5-tetramethyl-N-(1,3,4-trihydroxybutan-2-yl)pyrrolidine-3-carboxamide |

Research Findings and Data

The molecular formula is C13H26N2O5 with a molecular weight of 290.36 g/mol.

The compound’s synthesis has been documented in chemical databases with detailed structural descriptors (InChI, SMILES) confirming the stereochemistry and substitution pattern.

High-yielding synthetic protocols for related pyrrolidine derivatives involve multi-step sequences with overall yields exceeding 90% in key steps such as hydrogenation and amidation.

Patent literature suggests the use of water-soluble pharmaceutically active formulations involving similar pyrrolidine carboxamide derivatives, indicating the importance of purity and stereochemical control in synthesis.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | Tetramethyl-substituted amino alcohols, polyhydroxybutan-2-yl amines |

| Key reactions | Cyclization, hydroxylation, amidation, amide coupling |

| Catalysts/Conditions | Pd/C hydrogenation (H2, ethanol, 1 MPa), peptide coupling reagents |

| Protection strategies | Use of silyl ethers or acetals for hydroxyl groups |

| Yield in key steps | Up to 96.5% in hydrogenation steps |

| Challenges | Regio- and stereoselectivity, protection of polyhydroxy side chain |

| Purification methods | Chromatography, crystallization |

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-2,2,5,5-tetramethyl-N-(1,3,4-trihydroxybutan-2-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

1-hydroxy-2,2,5,5-tetramethyl-N-(1,3,4-trihydroxybutan-2-yl)pyrrolidine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-hydroxy-2,2,5,5-tetramethyl-N-(1,3,4-trihydroxybutan-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups play a crucial role in its binding to target molecules, influencing various biochemical processes. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activities and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide: A structurally similar compound with different functional groups.

4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: Another related compound with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

1-hydroxy-2,2,5,5-tetramethyl-N-(1,3,4-trihydroxybutan-2-yl)pyrrolidine-3-carboxamide stands out due to its unique combination of hydroxyl and carboxamide groups, which confer distinct chemical and biological properties. Its specific structure allows for versatile applications and interactions that are not observed in similar compounds .

Biological Activity

1-Hydroxy-2,2,5,5-tetramethyl-N-(1,3,4-trihydroxybutan-2-yl)pyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.

- Molecular Formula : C₁₅H₃₁N₃O₅

- Molecular Weight : 317.43 g/mol

- CAS Number : Not specifically listed in the provided sources but can be derived from the structure.

The compound exhibits several biological activities primarily attributed to its antioxidant properties. It acts as a radical scavenger, which helps in mitigating oxidative stress—a key factor in various diseases including inflammation and neurodegenerative disorders.

Antioxidant Activity

Research indicates that this compound can effectively neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage. This property is crucial in conditions characterized by oxidative stress such as:

- Diabetes Mellitus : It has shown protective effects on pancreatic islet cells in type 2 diabetes models.

- Neuroprotection : Potential applications in preventing ischemic brain damage have been noted, suggesting a role in neuroprotection during strokes.

Biological Activity Data

| Activity | Findings |

|---|---|

| Antioxidant | Scavenges ROS; protects against oxidative stress-induced damage. |

| Anti-inflammatory | Reduces markers of inflammation in animal models; potential use in arthritis. |

| Neuroprotective | Prevents neuronal death in ischemic conditions; may aid recovery post-stroke. |

Case Studies and Research Findings

- Diabetes Research :

- Neuroprotection :

- Inflammation :

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Methodological Answer:

Synthetic optimization requires a combination of Design of Experiments (DoE) and computational reaction path searches. Key parameters (e.g., temperature, solvent polarity, catalyst loading) should be varied systematically using factorial designs or response surface methodologies to identify critical factors . Quantum chemical calculations (e.g., density functional theory) can predict transition states and intermediate stability, narrowing experimental conditions . For example, a central composite design (CCD) table might include:

| Parameter | Low Level | High Level | Optimal Range |

|---|---|---|---|

| Temperature (°C) | 60 | 120 | 80–100 |

| Catalyst (mol%) | 0.5 | 2.0 | 1.2–1.8 |

| Reaction Time (h) | 12 | 48 | 24–36 |

Post-optimization, validate predictions with small-scale trials before scaling up.

Basic: How can researchers assess the compound’s stability under varying pH, temperature, and oxidative conditions?

Methodological Answer:

Stability studies should employ stress testing with analytical validation:

- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC-UV/MS to identify hydrolytic or oxidative byproducts .

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds .

- Oxidative Resistance : Expose to H₂O₂ (3–30%) and track peroxide-induced degradation kinetics using NMR or LC-MS .

Data Interpretation : Compare degradation half-lives (t₁/₂) across conditions to establish storage guidelines.

Advanced: How can contradictory computational and experimental reactivity data be reconciled?

Methodological Answer:

Contradictions often arise from oversimplified computational models (e.g., gas-phase calculations ignoring solvent effects). To resolve this:

Multi-Scale Modeling : Combine quantum mechanics/molecular mechanics (QM/MM) to simulate solvation and bulk solvent interactions .

Experimental Feedback : Use in-situ IR or Raman spectroscopy to detect transient intermediates missed in static calculations .

Error Analysis : Quantify uncertainties in computational parameters (e.g., basis set selection, solvation models) using Monte Carlo simulations .

For example, if DFT predicts a lower activation energy than observed experimentally, re-evaluate solvent entropy contributions or explicit hydrogen bonding .

Advanced: What computational strategies predict this compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against target binding pockets. Adjust scoring functions to account for the compound’s hydroxyl and carboxamide groups, which may form hydrogen bonds .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational flexibility. Calculate binding free energies via MM-PBSA/GBSA .

- Pharmacophore Mapping : Identify critical interaction motifs (e.g., spatial arrangement of hydroxyls) using tools like LigandScout .

Validation : Cross-check predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data.

Safety: What protocols ensure safe handling during synthesis and characterization?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use fume hoods for solvent handling .

- Spill Management : Neutralize acidic/basic spills with appropriate kits. For solid spills, use HEPA-filtered vacuums, avoiding dry sweeping .

- Waste Disposal : Segregate organic waste (e.g., reaction solvents) in flame-resistant containers. Consult institutional Environmental Health & Safety (EHS) guidelines for hazardous waste protocols .

Training : Complete mandatory safety exams (100% score) covering emergency showers, eyewash stations, and SDS access before lab work .

Advanced: How can researchers address low yields in multi-step syntheses involving pyrrolidine-carboxamide intermediates?

Methodological Answer:

- Stepwise Optimization : Isolate and characterize intermediates (e.g., via LC-MS) to identify bottlenecks. For example, if the hydroxylation step has poor conversion, evaluate alternative oxidizing agents (e.g., TEMPO/Oxone vs. metal catalysts) .

- Flow Chemistry : Implement continuous-flow reactors to improve mixing and heat transfer in exothermic steps .

- In-Line Analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time .

Basic: What spectroscopic and chromatographic methods are recommended for purity assessment?

Methodological Answer:

- HPLC : Use a C18 column (3.5 µm, 150 mm) with gradient elution (0.1% TFA in H₂O/ACN). Set UV detection at 210–220 nm for carboxamide absorption .

- NMR : Assign peaks via ¹H/¹³C NMR (DMSO-d6 or CDCl3). Key signals: pyrrolidine protons (δ 1.2–2.8 ppm), hydroxyls (δ 4.5–5.5 ppm, broad) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ via ESI-MS and compare with theoretical mass (e.g., m/z 302.3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.